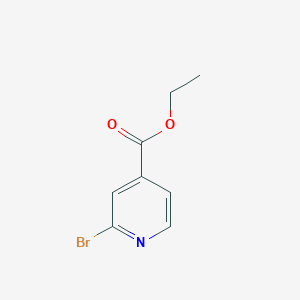

Ethyl 2-bromoisonicotinate

Descripción

BenchChem offers high-quality Ethyl 2-bromoisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromoisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNQZJXLQLUESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397266 | |

| Record name | ETHYL 2-BROMOISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-52-9 | |

| Record name | ETHYL 2-BROMOISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foreword: The Strategic Importance of Halogenated Heterocycles

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic introduction of a bromine atom, as in ethyl 2-bromoisonicotinate, transforms a simple pyridine ring into a versatile synthetic intermediate.[][] The bromo-substituent serves as a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures with high precision. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this pivotal building block, grounded in the principles of robust and reproducible organic chemistry.

Synthetic Strategy: A Two-Stage Approach

The synthesis of ethyl 2-bromoisonicotinate is most reliably achieved through a two-step sequence starting from 2-aminoisonicotinic acid. This strategy hinges on two classic and powerful transformations in organic chemistry: the Sandmeyer reaction to introduce the bromo-substituent, followed by a Fischer esterification to install the ethyl ester.

Caption: Overall synthetic workflow for ethyl 2-bromoisonicotinate.

This sequence is chosen for its reliability and scalability. Performing the Sandmeyer reaction on the free acid circumvents potential complications of the ester group's reactivity under the strongly acidic and oxidative conditions of diazotization.

Experimental Protocols

Step 1: Synthesis of 2-Bromoisonicotinic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation for converting primary aromatic amines into aryl halides.[3] It proceeds via an aryl diazonium salt intermediate, which is then catalytically converted to the aryl halide by a copper(I) salt.[3][4]

Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminoisonicotinic acid (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 4.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.[5]

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension while maintaining the internal temperature below 5 °C. The nitrous acid (HNO₂) required for the reaction is generated in situ from the reaction of NaNO₂ and the excess strong acid.[6][7]

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

-

Copper(I) Bromide Preparation & Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.3 eq) in 48% HBr (2.0 eq). Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from the first step to the stirred CuBr solution.

-

Causality: The Cu(I) catalyst initiates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas (N₂), a thermodynamically highly favorable process.[3] Vigorous bubbling (N₂ evolution) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt complex.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The crude 2-bromoisonicotinic acid often precipitates as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

-

Dry the solid under vacuum. The product is typically of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

-

Mechanistic Insight: Diazotization and Sandmeyer Reaction

Caption: The mechanism of diazotization of a primary aromatic amine.[6]

Caption: The radical-based mechanism of the Sandmeyer reaction.[3]

Step 2: Synthesis of Ethyl 2-Bromoisonicotinate via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) drives the equilibrium towards the product ester.

Protocol:

-

Reaction Setup:

-

To a round-bottom flask containing the crude 2-bromoisonicotinic acid (1.0 eq) from the previous step, add absolute ethanol (a large excess, e.g., 20-30 eq, which also acts as the solvent).

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as the catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

-

-

Reaction Monitoring:

-

Allow the reaction to reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solution under reduced pressure to remove most of the excess ethanol.

-

Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will cause pressure buildup.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ethyl 2-bromoisonicotinate.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization of Ethyl 2-bromoisonicotinate

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 89978-52-9 | [8][9][10] |

| Molecular Formula | C₈H₈BrNO₂ | [8][9][10] |

| Molecular Weight | 230.06 g/mol | [9] |

| IUPAC Name | ethyl 2-bromopyridine-4-carboxylate | [8][9] |

| Appearance | Liquid or low-melting solid | [8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra in CDCl₃ are as follows:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ethyl CH₃ | ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| Ethyl CH₂ | ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| Pyridine H-5 | ~7.8 | Doublet (d) | 1H | Proton at C5 |

| Pyridine H-3 | ~8.0 | Singlet (or narrow dd) | 1H | Proton at C3 |

| Pyridine H-6 | ~8.6 | Doublet (d) | 1H | Proton at C6 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Ethyl CH₃ | ~14 | -O-CH₂-CH₃ |

| Ethyl CH₂ | ~62 | -O-CH₂ -CH₃ |

| Pyridine C-3 | ~123 | Aromatic CH |

| Pyridine C-5 | ~128 | Aromatic CH |

| Pyridine C-4 | ~142 | Aromatic C-COOEt |

| Pyridine C-2 | ~145 | Aromatic C-Br |

| Pyridine C-6 | ~151 | Aromatic CH |

| Carbonyl C=O | ~164 | Ester C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980 | C-H Stretch | Aliphatic (ethyl) C-H |

| ~1740 | C=O Stretch | Ester Carbonyl (strong, characteristic) |

| ~1600, ~1470 | C=C / C=N Stretch | Pyridine Ring |

| ~1250 | C-O Stretch | Ester C-O (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 230 and 232, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragments: Common fragmentation pathways would include the loss of an ethoxy radical (•OCH₂CH₃, M-45) or the loss of the entire ethyl carboxylate group.

Safety and Handling

Ethyl 2-bromoisonicotinate must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazards: Harmful if swallowed.[8] Causes skin and eye irritation/burns.[11][12] It is also a lachrymator, meaning it can cause tearing.[11]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe vapors or mist.[11] Keep away from heat, sparks, and open flames.[11]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[11][12] If inhaled, move to fresh air.[12] If swallowed, seek immediate medical attention.[11]

Conclusion

The synthesis of ethyl 2-bromoisonicotinate via a Sandmeyer reaction followed by Fischer esterification is a robust and reproducible method for accessing this valuable synthetic intermediate. The protocols and characterization data provided in this guide offer a comprehensive framework for researchers in organic synthesis and drug development. Careful attention to reaction conditions, particularly the low temperatures required for the diazotization step, is paramount for achieving high yields and purity. The successful synthesis and characterization of this compound unlock numerous possibilities for the development of novel, complex molecules with potential therapeutic applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3847769, Ethyl 2-bromoisonicotinate. Retrieved from [Link]

- da Silva, D., Samadi, A., Chioua, M., Carreiras, M. do C., & Marco-Contelles, J. (2010).

- Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles.

-

University of Colorado, Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3847768, 2-Bromo-isonicotinic acid methyl ester. Retrieved from [Link]

-

Various Authors. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. ResearchGate. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

- Lee, J., & Kim, D. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules, 27(23), 8275.

-

Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. Retrieved from [Link]

-

Integrated Spectral Database of Organic Compounds. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

Ramishvili, T. M., et al. (2018). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). ResearchGate. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl bromide. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (2008, October 21). ETHYL 2-BROMOPROPIONATE; EI-B; MS. Retrieved from [Link]

Sources

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of Ethyl 2-Bromoisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisonicotinate is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the identity, purity, and structure of this compound. This in-depth technical guide presents a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethyl 2-bromoisonicotinate. The interpretations herein are grounded in established principles of spectroscopic theory and comparative data from related pyridine derivatives.[2][3][4][5][6][7]

Molecular Structure and Spectroscopic Overview

The structural features of ethyl 2-bromoisonicotinate, specifically the electron-withdrawing bromine atom and the ester functionality on the pyridine ring, create a distinct electronic environment that governs its spectroscopic behavior. Understanding the interplay of these features is key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl 2-bromoisonicotinate, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electronegativity of the bromine atom and the nitrogen atom in the pyridine ring, as well as the deshielding effect of the carbonyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-6 |

| ~7.85 | d | 1H | H-3 |

| ~7.70 | dd | 1H | H-5 |

| 4.40 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The protons on the pyridine ring (H-3, H-5, and H-6) are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The H-6 proton, being adjacent to the electronegative nitrogen atom, is predicted to be the most deshielded. The H-3 and H-5 protons will also be downfield, with their precise shifts influenced by the bromine and ester substituents.

-

Ethyl Group: The methylene protons (-OCH₂CH₃) of the ethyl group are adjacent to the electron-withdrawing oxygen atom of the ester and will therefore resonate at a lower field (around 4.40 ppm) as a quartet, due to coupling with the neighboring methyl protons. The methyl protons (-OCH₂CH₃) will appear further upfield (around 1.40 ppm) as a triplet, a result of coupling to the methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O |

| ~152.0 | C-6 |

| ~148.0 | C-2 |

| ~140.0 | C-4 |

| ~125.0 | C-5 |

| ~122.0 | C-3 |

| ~62.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-175 ppm.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bearing the bromine (C-2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of C-3, C-4, C-5, and C-6 will be determined by their position relative to the nitrogen, bromine, and ester groups.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be more deshielded than the methyl carbon (-OCH₂CH₃) due to its proximity to the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Weak | C=C and C=N ring stretching (pyridine) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Br stretch |

Interpretation of the IR Spectrum:

-

C=O Stretch: A strong absorption band around 1735 cm⁻¹ is a clear indicator of the carbonyl group in the ester functionality.[8][9][10][11]

-

Aromatic C-H Stretch: The presence of the pyridine ring will give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹.[11]

-

Aliphatic C-H Stretch: The C-H bonds of the ethyl group will show stretching vibrations in the region of 2980-2850 cm⁻¹.

-

Pyridine Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring are expected to appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is anticipated around 1250 cm⁻¹.[12]

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at a lower wavenumber, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 231/229 | [M]⁺ (Molecular ion) |

| 203/201 | [M - C₂H₄]⁺ |

| 186/184 | [M - OCH₂CH₃]⁺ |

| 158/156 | [M - COOCH₂CH₃]⁺ |

| 78 | [C₅H₄N]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 229 and 231.[13] This isotopic signature is a strong confirmation of the presence of one bromine atom in the molecule.

-

Key Fragmentation Pathways:

-

Loss of Ethylene: A common fragmentation for ethyl esters is the loss of an ethylene molecule (C₂H₄) via a McLafferty rearrangement, leading to a fragment ion at m/z 201/203.

-

Loss of Ethoxy Radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), giving a prominent peak at m/z 184/186.

-

Loss of Carboethoxy Group: The entire ester group can be lost as a radical (•COOCH₂CH₃), resulting in a fragment at m/z 156/158, corresponding to the 2-bromopyridine cation.

-

Pyridine Ring Fragment: A fragment corresponding to the pyridine ring (m/z 78) may also be observed.

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for ethyl 2-bromoisonicotinate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl 2-bromoisonicotinate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300. Use a standard electron energy of 70 eV.

-

Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.

Visualization

Molecular Structure and NMR Assignments

Caption: Molecular structure of ethyl 2-bromoisonicotinate with atom numbering for NMR assignments.

References

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. Available at: [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

IR Absorption Characteristics Chart. Scribd. Available at: [Link]

-

NMR chemical shift prediction of pyridines. Stenutz. Available at: [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. University of British Columbia. Available at: [Link]

-

Infrared spectra: It is important to remember that the absence of an absorption band... University of Calgary. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Available at: [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

-

NMR Predictor. Chemaxon Docs. Available at: [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]

-

IR Spectrum Prediction Service. CD ComputaBio. Available at: [Link]

-

13C NMR predictor. virtual Chemistry 3D. Available at: [Link]

-

CASPRE - 13 C NMR Predictor. CASPRE. Available at: [Link]

-

C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Predicting in silico electron ionization mass spectra using quantum chemistry. PMC. Available at: [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. YouTube. Available at: [Link]

-

Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. PubMed. Available at: [Link]

-

A General 13C NMR Spectrum Predictor Using Data Mining Techniques. PubMed. Available at: [Link]

-

Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769. PubChem. Available at: [Link]

-

Simulate and predict NMR spectra. Cheminfo.org. Available at: [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]

-

predicting likely fragments in a mass spectrum. YouTube. Available at: [Link]

-

Example for correctly predicting experimental EI mass spectra through... ResearchGate. Available at: [Link]

-

IR Spectrum Prediction. Protheragen. Available at: [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

-

IR spectra prediction. Cheminfo.org. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

-

How to predict IR Spectra? ResearchGate. Available at: [Link]

-

Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. ResearchGate. Available at: [Link]

-

interpreting infra-red spectra. Chemguide. Available at: [Link]

Sources

- 1. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. NMR chemical shift prediction of pyridines [stenutz.eu]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. scribd.com [scribd.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Foreword: A Chemist's Perspective on a Versatile Building Block

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-Bromoisonicotinate

Ethyl 2-bromoisonicotinate (CAS No. 89978-52-9) is more than just a catalog chemical; it is a versatile heterocyclic building block that serves as a linchpin in the synthesis of complex molecular architectures.[1][2] Its utility stems from the unique electronic landscape of the pyridine ring, modified by the presence of both an electron-withdrawing ester and a strategically placed, reactive bromine atom. This guide moves beyond a simple recitation of reactions. It aims to provide a mechanistic and practical understanding of why this molecule behaves as it does, empowering researchers in drug discovery and materials science to harness its full synthetic potential. We will explore its reactivity through the lens of modern organic chemistry's most powerful transformations and delve into the practical considerations of its stability, ensuring robust and reproducible results in the laboratory.

The Structural and Electronic Landscape

To understand the reactivity of ethyl 2-bromoisonicotinate, we must first appreciate its structure. The molecule consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with an ethyl carboxylate group.

| Property | Value |

| IUPAC Name | ethyl 2-bromopyridine-4-carboxylate[2] |

| CAS Number | 89978-52-9[1][2][3] |

| Molecular Formula | C₈H₈BrNO₂[1][2] |

| Molecular Weight | 230.06 g/mol [1][2] |

The key to its reactivity lies in the electron-deficient (electrophilic) nature of the pyridine ring.[4] The nitrogen atom's inductive and mesomeric effects withdraw electron density, which is further amplified by the ester group at the 4-position. This electronic pull makes the ring susceptible to nucleophilic attack and primes the carbon-bromine bond for participation in a variety of catalytic cycles.

Core Reactivity: A Tale of Two Pathways

The synthetic utility of ethyl 2-bromoisonicotinate is dominated by two major reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between these pathways is dictated by the reaction partners and conditions.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

Aromatic rings, typically nucleophilic, become electrophilic when substituted with potent electron-withdrawing groups.[4][5] In ethyl 2-bromoisonicotinate, the ring nitrogen and the 4-ester group activate the halide at the 2-position for SNAr. The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

Mechanism Deep Dive:

-

Addition: A strong nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7]

-

Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product.

This pathway is particularly effective with strong nucleophiles such as alkoxides, thiolates, and amines under suitable conditions.

Caption: The Addition-Elimination mechanism of SNAr.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The true power of ethyl 2-bromoisonicotinate is unleashed in palladium-catalyzed cross-coupling reactions. The C(sp²)–Br bond readily participates in the catalytic cycles of Suzuki, Buchwald-Hartwig, and Sonogashira reactions, making it an invaluable precursor for a vast array of derivatives.

The Suzuki reaction is a cornerstone of modern synthesis, forming a carbon-carbon bond between an organohalide and an organoboron species.[8] For ethyl 2-bromoisonicotinate, this allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

Causality of the Catalytic Cycle: The reaction is driven by the stable oxidation states of palladium (0 and +2). Each step in the cycle is mechanistically crucial:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, a rate-determining step that forms a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[9]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol is designed for robustness. Each component choice is critical for success.

-

Inert Atmosphere is Non-Negotiable: To a flame-dried Schlenk flask, add ethyl 2-bromoisonicotinate (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). The base is crucial for activating the boronic acid for transmetalation.[9]

-

Catalyst & Ligand Pre-Mixing: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%). This ensures the formation of the active catalytic species.

-

Solvent & Degassing: Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DME). Degassing (3x freeze-pump-thaw cycles or sparging with argon) is vital to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Execution: Add the catalyst mixture to the flask under a positive pressure of argon or nitrogen. Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Workup & Verification: Upon completion, cool the reaction, filter through a pad of celite to remove inorganic salts and catalyst residues, and extract the product.[10] Purification is typically achieved by column chromatography.

For the synthesis of 2-amino-isonicotinic acid derivatives, the Buchwald-Hartwig amination is the premier method.[11] It facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[12]

Mechanistic Considerations: The catalytic cycle mirrors the Suzuki coupling but involves an amine instead of an organoboron reagent.[13] The base plays a pivotal role in deprotonating the amine, forming an amide that coordinates to the palladium center before reductive elimination.[13] The choice of base and ligand is highly substrate-dependent, with bulky, electron-rich phosphine ligands often giving the best results.[12][14]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol: A General Buchwald-Hartwig Amination Workflow

-

Reagent Assembly (Under Inert Gas): In a glovebox or Schlenk line, combine ethyl 2-bromoisonicotinate (1.0 equiv), the amine (1.1-1.5 equiv), a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.5-2.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable ligand (e.g., BINAP, DavePhos, 2-6 mol%).[14][15]

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Thermal Conditions: Seal the vessel and heat to 80-120 °C with vigorous stirring. Reaction progress should be monitored carefully, as prolonged heating can lead to side products.

-

Quenching and Extraction: After cooling, carefully quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is typically purified by silica gel chromatography.

To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide using a dual-catalyst system of palladium and copper(I).[16][17]

The Dual-Catalyst Mechanism:

-

Palladium Cycle: Follows the familiar oxidative addition/reductive elimination pathway.[18]

-

Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[16] This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, facilitating the overall transformation under mild conditions.[19]

Caption: Interconnected Pd and Cu cycles in Sonogashira coupling.

Protocol: Standard Sonogashira Reaction

-

Setup: To a solution of ethyl 2-bromoisonicotinate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) cocatalyst (e.g., CuI, 2-5 mol%).[18][19]

-

Base Addition: Add an amine base, such as triethylamine or diisopropylamine (2.0-3.0 equiv), which also serves to scavenge the HBr formed.

-

Reaction: Stir the mixture under an inert atmosphere at room temperature to 60 °C until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Dry the organic layer and concentrate in vacuo.

-

Purification: Purify the resulting alkyne by column chromatography.

Stability Profile: Practical Handling and Storage

A molecule's reactivity is only useful if it is stable enough to be handled and stored. Ethyl 2-bromoisonicotinate is generally stable but has sensitivities that researchers must be aware of.

| Condition | Stability Consideration | Recommended Action |

| Hydrolysis (Ester) | The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating. This can be a competing pathway in reactions using aqueous base (e.g., Suzuki). | Use anhydrous conditions or milder bases (e.g., K₃PO₄, KF) when possible. Avoid prolonged heating in aqueous basic mixtures.[9] |

| Thermal Stability | While specific data is limited, analogous pyridine esters show thermal degradation beginning at temperatures above 80-100 °C, with significant mass loss occurring above 200 °C.[20] | Avoid excessive or prolonged heating. For high-temperature reactions, monitor closely for decomposition. Store in a cool, dark place. |

| Photostability | Aromatic halides can be susceptible to photodecomposition. | Store in amber vials or protect from light to prevent degradation. For photosensitive applications, a formal photostability test following ICH Q1B guidelines is recommended.[21] |

| General Handling | The compound is classified as harmful if swallowed.[22] | Handle in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). For research use only.[23] |

Standard Protocol for Photostability Assessment (ICH Q1B Guideline)

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent. Prepare a second "dark control" sample by wrapping the container completely in aluminum foil.

-

Exposure: Expose the test sample to a calibrated light source that produces a standardized output (e.g., D65/ID65 emission standard) for a specified duration. Place the dark control alongside the test sample.[21]

-

Analysis: After exposure, analyze both the test and control samples by a stability-indicating method (e.g., HPLC-UV).

-

Evaluation: Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area in the exposed sample relative to the dark control indicates photosensitivity.

Conclusion: An Enabling Reagent for Chemical Innovation

Ethyl 2-bromoisonicotinate presents a powerful and versatile platform for chemical synthesis. Its reactivity is governed by the electron-deficient pyridine core, enabling both classical SNAr and a suite of modern palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings of these transformations and adhering to robust, self-validating protocols, researchers can confidently and efficiently generate diverse libraries of novel compounds. The key to success lies not just in knowing what reaction to run, but in understanding why it works and how to control for potential instabilities. This guide provides the foundational knowledge to do just that, paving the way for the next generation of pharmaceuticals and advanced materials.

References

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (n.d.).

- Sonogashira coupling - Wikipedia. (n.d.).

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved January 1, 2026, from [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 1, 2026, from [Link]

-

Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC. (2024). Retrieved January 1, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 1, 2026, from [Link]

-

Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 1, 2026, from [Link]

-

Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 1, 2026, from [Link]

-

Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021). Retrieved January 1, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

-

Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 1, 2026, from [Link]

-

Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem. (2025). Retrieved January 1, 2026, from [Link]

-

Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. (1989). Proc. Indian Acad. Sci. (Chem. Sci.), 101(2), 171-175. Retrieved January 1, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 1, 2026, from [Link]

-

(a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Wipf Group. (2008). Retrieved January 1, 2026, from [Link]

-

(PDF) Thermal Stability of Substituted Pyridine Adducts of - Amanote Research. (n.d.). Retrieved January 1, 2026, from [Link]

-

Product information, Ethyl 2-bromoisonicotinate - P&S Chemicals. (n.d.). Retrieved January 1, 2026, from [Link]

-

Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (n.d.). Retrieved January 1, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.). Retrieved January 1, 2026, from [Link]

-

Amines. (n.d.). Retrieved January 1, 2026, from [Link]

-

Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Ethyl 5-bromo-2-chloroisonicotinate | C8H7BrClNO2 | CID 46311265 - PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. (2024). Retrieved January 1, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. benchchem.com [benchchem.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. fluorochem.co.uk [fluorochem.co.uk]

- 23. 89978-52-9 Ethyl 2-bromoisonicotinate AKSci Z5307 [aksci.com]

The Strategic Utility of Ethyl 2-bromoisonicotinate: A Versatile Intermediate in Complex Chemical Synthesis

For Immediate Release

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, functionalized heterocyclic compounds play a pivotal role, particularly in the realms of pharmaceutical and agrochemical development. This technical guide delves into the chemistry and application of Ethyl 2-bromoisonicotinate, a highly versatile and reactive intermediate that has proven invaluable for the synthesis of a diverse array of substituted pyridine derivatives.

This document, intended for researchers, scientists, and professionals in drug development, will explore the synthesis, reactivity, and practical applications of Ethyl 2-bromoisonicotinate, providing field-proven insights and detailed experimental protocols to empower innovation in chemical synthesis.

Physicochemical Properties and Characterization

Ethyl 2-bromoisonicotinate (also known as ethyl 2-bromopyridine-4-carboxylate) is a halogenated pyridine derivative featuring a bromine atom at the 2-position and an ethyl ester at the 4-position.[1] This unique arrangement of functional groups imparts a desirable balance of stability and reactivity, making it an ideal substrate for a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of Ethyl 2-bromoisonicotinate [1]

| Property | Value |

| CAS Number | 89978-52-9 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | ethyl 2-bromopyridine-4-carboxylate |

| Appearance | Not specified, typically a liquid or low-melting solid |

| Boiling Point | 282.9 °C at 760 mmHg |

| Density | 1.501 g/cm³ |

While comprehensive, publicly available spectroscopic data is not consolidated in a single source, typical characterization would involve ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity of the compound. The anticipated ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet) and distinct aromatic protons on the pyridine ring. The ¹³C NMR would display signals for the carbonyl carbon of the ester, the carbon atom bearing the bromine, and the other carbons of the pyridine ring and the ethyl group.

Synthesis of Ethyl 2-bromoisonicotinate

The most common and practical laboratory synthesis of Ethyl 2-bromoisonicotinate involves the esterification of its corresponding carboxylic acid, 2-bromoisonicotinic acid.

Experimental Protocol: Esterification of 2-bromoisonicotinic acid

This procedure outlines a standard Fischer esterification, a widely used and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.

Objective: To synthesize Ethyl 2-bromoisonicotinate from 2-bromoisonicotinic acid.

Materials:

-

2-bromoisonicotinic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoisonicotinic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 h). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude Ethyl 2-bromoisonicotinate.

-

Purify the product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Caption: Workflow for the synthesis of Ethyl 2-bromoisonicotinate.

Reactivity and Key Transformations

The synthetic utility of Ethyl 2-bromoisonicotinate lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the electron-deficient 2-position of the pyridine ring is an excellent handle for the introduction of diverse substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[2] Ethyl 2-bromoisonicotinate readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 2-position.

Objective: To synthesize Ethyl 2-(4-methoxyphenyl)isonicotinate.

Materials:

-

Ethyl 2-bromoisonicotinate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

To a dry Schlenk flask, add Ethyl 2-bromoisonicotinate, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours, monitoring by TLC.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction is highly valuable for the synthesis of arylethynylpyridines from Ethyl 2-bromoisonicotinate.

Objective: To synthesize Ethyl 2-(phenylethynyl)isonicotinate.

Materials:

-

Ethyl 2-bromoisonicotinate (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Ethyl 2-bromoisonicotinate, the palladium catalyst, and copper(I) iodide in the chosen solvent.

-

Add the base and phenylacetylene.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring of Ethyl 2-bromoisonicotinate.

Objective: To synthesize Ethyl 2-(morpholino)isonicotinate.

Materials:

-

Ethyl 2-bromoisonicotinate (1.0 eq)

-

Morpholine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.

-

Add Ethyl 2-bromoisonicotinate and morpholine, followed by the anhydrous solvent.

-

Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, with stirring.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Versatility of Ethyl 2-bromoisonicotinate in cross-coupling.

Applications in Pharmaceutical Synthesis

The substituted pyridine motif is a ubiquitous feature in a vast number of approved drugs and biologically active compounds.[6] Ethyl 2-bromoisonicotinate serves as a key precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the area of kinase inhibitors.

Conclusion

Ethyl 2-bromoisonicotinate is a valuable and versatile chemical intermediate with a well-established role in modern organic synthesis. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a reliable and efficient platform for the synthesis of a wide array of 2-substituted pyridine-4-carboxylates. The prevalence of the substituted pyridine core in pharmaceuticals underscores the importance of this building block in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to leverage the synthetic potential of Ethyl 2-bromoisonicotinate in their own research endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3847769, Ethyl 2-bromoisonicotinate. Retrieved from PubChem. [Link]

-

Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (2012, June 28). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (2009, December 1). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from PubMed Central. [Link]

-

J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from J&K Scientific. [Link]

-

National Center for Biotechnology Information. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (2007, March 2). Organoborane coupling reactions (Suzuki coupling). Retrieved from PubMed Central. [Link]

-

UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from UCL. [Link]

Sources

- 1. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

The Versatile Synthon: A Technical Guide to the Applications of Ethyl 2-Bromoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Building Block

Ethyl 2-bromoisonicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring activated by a bromo substituent at the 2-position and an ethyl ester at the 4-position, render it a highly versatile reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the diverse applications of ethyl 2-bromoisonicotinate, with a particular focus on its utility in the development of pharmaceuticals and other functional molecules. We will delve into the causality behind experimental choices, providing not just protocols but a deeper understanding of the underlying chemical principles.

Table of Key Properties

| Property | Value | Reference |

| CAS Number | 89978-52-9 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][3] |

| Molecular Weight | 230.06 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid-liquid mixture | [4] |

| Boiling Point | 282.9±20.0 °C (Predicted) | [4] |

| Density | 1.501±0.06 g/cm³ (Predicted) | [4] |

Synthesis of Ethyl 2-Bromoisonicotinate: A Practical Approach

The most common and practical laboratory synthesis of ethyl 2-bromoisonicotinate involves the Fischer esterification of 2-bromoisonicotinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and therefore, reaction conditions are optimized to drive the equilibrium towards the desired ester product.

Experimental Protocol: Fischer Esterification of 2-Bromoisonicotinic Acid

This protocol is a representative procedure based on established methods for Fischer esterification[5][6][7].

Reaction Scheme:

Figure 1: Synthesis of Ethyl 2-Bromoisonicotinate.

Materials:

-

2-Bromoisonicotinic acid

-

Anhydrous ethanol (used in excess as both reactant and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoisonicotinic acid (1.0 eq).

-

Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents) to the flask. The ethanol serves as both a reactant and the solvent, helping to drive the equilibrium towards the product.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromoisonicotinate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product[8].

Core Applications in Cross-Coupling Chemistry

The synthetic utility of ethyl 2-bromoisonicotinate lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted aromatic compounds[9]. Ethyl 2-bromoisonicotinate readily couples with a wide range of boronic acids and their derivatives, providing access to a diverse array of substituted pyridines.

General Reaction Scheme:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 2-BROMOISONICOTINATE | 89978-52-9 [chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like melting point and boiling point of ethyl 2-bromoisonicotinate

Technical Guide: Elucidation of Key Physical Properties of Ethyl 2-bromoisonicotinate

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of ethyl 2-bromoisonicotinate (CAS No. 89978-52-9), with a specific focus on its boiling and melting points. Ethyl 2-bromoisonicotinate serves as a pivotal building block in medicinal chemistry and materials science, making a thorough understanding of its physical characteristics essential for its effective handling, reaction optimization, and purification. This document synthesizes available data with field-proven experimental methodologies for the precise determination of these properties. We will delve into the theoretical underpinnings that govern these characteristics and present self-validating, step-by-step protocols for their empirical verification. This guide is intended for researchers, chemists, and drug development professionals who require both the foundational data and the practical knowledge to confidently work with this compound.

Introduction: The Significance of Ethyl 2-bromoisonicotinate

Ethyl 2-bromoisonicotinate, a halogenated pyridine derivative, is a versatile intermediate in organic synthesis. Its structure, featuring an ester functional group and a bromine atom on the pyridine ring, offers multiple reaction sites for derivatization, making it a valuable precursor for the synthesis of complex pharmaceutical agents and functional materials.

The physical properties of a compound, such as its melting and boiling points, are fundamental parameters that dictate its behavior under various laboratory and process conditions. For drug development professionals, these properties are critical for:

-

Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of high purity.[1] Impurities typically cause a depression and broadening of the melting point range.[1][2]

-

Reaction Condition Selection: Knowledge of the boiling point is crucial for setting appropriate temperatures for reactions conducted in the liquid phase, preventing loss of material through evaporation and ensuring thermal stability.

-

Purification Strategy: The choice between distillation, recrystallization, or chromatography as a purification method is heavily influenced by the compound's boiling point, melting point, and solubility. Distillation, for example, is a common method for purifying volatile liquids and relies on the specific boiling points of the components in a mixture.[3]

-

Material Handling and Storage: Understanding the physical state of the compound at ambient temperatures is essential for safe and effective storage and handling.

This guide provides both the reported physical data for ethyl 2-bromoisonicotinate and the robust experimental frameworks required to verify these properties in a laboratory setting.

Physicochemical Properties Summary

The known physicochemical properties of ethyl 2-bromoisonicotinate are summarized below. It is important to note that while a boiling point has been reported, a definitive melting point is not consistently cited in publicly available literature, underscoring the need for empirical determination.

| Property | Value | Source |

| IUPAC Name | Ethyl 2-bromopyridine-4-carboxylate | [4] |

| Synonyms | Ethyl 2-bromoisonicotinate, 2-Bromopyridine-4-carboxylic acid ethyl ester | [5][6] |

| CAS Number | 89978-52-9 | [5][6][] |

| Molecular Formula | C₈H₈BrNO₂ | [4][] |

| Molecular Weight | 230.06 g/mol | [4] |

| Boiling Point | 282.9 °C at 760 mmHg | [] |

| Melting Point | Not reported in surveyed literature. Requires experimental determination. |

Theoretical Considerations

The boiling and melting points of a substance are direct consequences of the strength of its intermolecular forces. For ethyl 2-bromoisonicotinate, the following factors are influential:

-

Molecular Weight: The compound has a relatively high molecular weight (230.06 g/mol ), which contributes to significant van der Waals forces (specifically London dispersion forces), requiring more thermal energy to overcome.[8]

-

Polarity: The presence of the polar ester group (C=O) and the electronegative nitrogen and bromine atoms in the pyridine ring creates a permanent dipole moment. These dipole-dipole interactions are stronger than London dispersion forces and lead to a higher boiling point compared to nonpolar molecules of similar size.

-

Molecular Shape: The planarity of the pyridine ring allows for efficient packing in the solid state, which would be expected to result in a relatively high melting point. However, the ethyl ester group adds a degree of conformational flexibility that can disrupt perfect crystal lattice formation.

Experimental Determination Methodologies

The following protocols describe authoritative and reliable methods for determining the melting and boiling points of an organic compound like ethyl 2-bromoisonicotinate.

Melting Point Determination

Given the absence of a reported melting point, this procedure is essential for fully characterizing a new or purified batch of the compound. The capillary method is the most common and reliable technique.[9]

Principle: A small, powdered sample is heated at a controlled rate.[9] The melting point range is the temperature span from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C.

Protocol: Digital Melting Point Apparatus

-

Sample Preparation: Ensure the ethyl 2-bromoisonicotinate sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample quickly to get a rough estimate.[1] Allow the apparatus to cool sufficiently before proceeding.

-

Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the estimated melting point.

-

Controlled Heating Rate: Decrease the heating rate to 1-2°C per minute. A slow, controlled rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid particle melts. The melting point is reported as the range T₁ - T₂.

-

Repeat for Consistency: Perform at least two careful determinations to ensure the results are reproducible.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The reported boiling point of 282.9 °C is quite high, requiring a high-temperature heating medium (e.g., silicone oil or a metal heating block) and careful execution. The capillary inversion (Siwoloboff) method is ideal for small sample quantities.

Principle: A liquid is heated in the presence of an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the heating is stopped, the liquid is drawn into the capillary at the moment its vapor pressure equals the external atmospheric pressure. This temperature is the boiling point.[10]

Protocol: Thiele Tube or Aluminum Block Method

-

Apparatus Setup: Add a small amount (a few milliliters) of ethyl 2-bromoisonicotinate to a fusion tube or a small test tube.[10][11]

-

Capillary Placement: Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[10][11]

-

Heating Assembly: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level. Immerse the assembly in a Thiele tube containing high-boiling point oil or place it into a hole in an aluminum heating block.[10][11]

-

Heating: Heat the apparatus slowly and uniformly.[10] As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Observation: Continue gentle heating until a rapid and continuous stream of bubbles is observed.[10] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The exact point at which the bubbling stops and the liquid just begins to be drawn into the capillary is the boiling point. Record this temperature.

-

Pressure Correction: The boiling point is highly dependent on atmospheric pressure.[8][12] It is crucial to record the barometric pressure during the experiment. The observed boiling point can be corrected to standard pressure (760 mmHg) using established nomographs or the Clausius-Clapeyron relation if high accuracy is required.

Caption: Workflow for Boiling Point Determination.

Conclusion

The physical properties of ethyl 2-bromoisonicotinate, particularly its boiling point of 282.9 °C at 760 mmHg, are foundational to its application in scientific research and development. While a melting point has not been definitively reported, this guide provides a robust, field-tested protocol for its empirical determination. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, which is paramount for assessing compound purity, optimizing reaction conditions, and ensuring safe handling. By synthesizing theoretical principles with practical, self-validating experimental design, researchers can confidently characterize this and other valuable chemical intermediates.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

SSERC. Melting point determination. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3847769, Ethyl 2-bromoisonicotinate. [Link]

-

Lumen Learning. Experiment (2) - Determination of Boiling Points. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Royal Society of Chemistry. Melting point determination. [Link]

-

India Fine Chemicals. Ethyl 2-bromoisonicotinate. [Link]

-

P&S Chemicals. Product information, Ethyl 2-bromoisonicotinate. [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 3. vernier.com [vernier.com]

- 4. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-bromoisonicotinate-India Fine Chemicals [indiafinechemicals.com]

- 6. pschemicals.com [pschemicals.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]